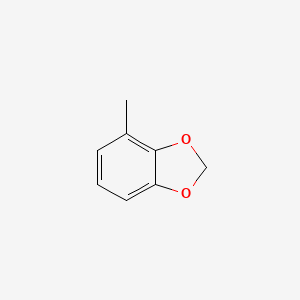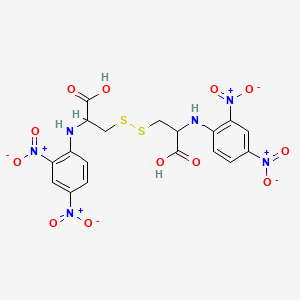
3-Phenylpropyl 3-phenylpropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpropyl 3-phenylpropionate, also known as 3-phenylpropionic acid, 3-phenylpropyl ester, is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by its aromatic ester structure, which consists of a benzene ring attached to a propanoic acid moiety via a phenylpropyl ester linkage .
準備方法
Synthetic Routes and Reaction Conditions: 3-Phenylpropyl 3-phenylpropionate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylpropionic acid with 3-phenylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the ester product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of benzenepropanoic acid, 3-phenylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to facilitate the esterification reaction .
化学反応の分析
Types of Reactions: 3-Phenylpropyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various ester derivatives.
科学的研究の応用
3-Phenylpropyl 3-phenylpropionate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of benzenepropanoic acid, 3-phenylpropyl ester involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in various biochemical processes. The aromatic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function .
類似化合物との比較
Benzeneacetic acid, 3-phenyl-2-propenyl ester: Similar in structure but contains a propenyl group instead of a propyl group.
Benzenepropanoic acid, phenylmethyl ester: Contains a phenylmethyl group instead of a phenylpropyl group.
Uniqueness: 3-Phenylpropyl 3-phenylpropionate is unique due to its specific ester linkage and the presence of both benzene and phenylpropyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
特性
CAS番号 |
60045-27-4 |
|---|---|
分子式 |
C18H20O2 |
分子量 |
268.3 g/mol |
IUPAC名 |
3-phenylpropyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H20O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2 |
InChIキー |
KLDUFQGXXVNTDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCC2=CC=CC=C2 |
Key on ui other cas no. |
60045-27-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















